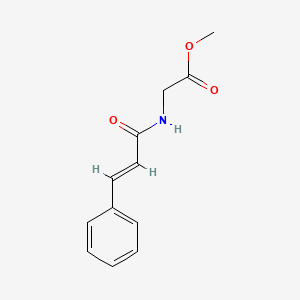

Cinnamoylglycine, methyl ester

説明

Cinnamoylglycine, methyl ester is an organic compound that belongs to the class of cinnamates. It is derived from cinnamic acid and glycine, with the esterification of the carboxyl group. This compound is known for its potential biological activities and is used in various scientific research applications.

準備方法

Synthetic Routes and Reaction Conditions: Cinnamoylglycine, methyl ester can be synthesized through the esterification of cinnamoylglycine. One common method involves the reaction of cinnamoylglycine with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as trimethylchlorosilane in methanol has been shown to be effective for the esterification of amino acids, including cinnamoylglycine .

化学反応の分析

Types of Reactions: Cinnamoylglycine, methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cinnamoylglycine and methanol.

Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamoyl moiety, leading to the formation of various oxidized derivatives.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

Hydrolysis: Cinnamoylglycine and methanol.

Oxidation: Various oxidized derivatives of the cinnamoyl moiety.

Substitution: Derivatives with different substituents at the ester group.

科学的研究の応用

Key Chemical Properties

- Molecular Formula : C₉H₉NO₂

- Molecular Weight : 165.17 g/mol

- Solubility : Soluble in organic solvents, enhancing its utility in various formulations.

Scientific Research Applications

Cinnamoylglycine, methyl ester has several significant applications across different scientific domains:

Chemistry

- Building Block for Organic Synthesis : It serves as a precursor for the synthesis of more complex molecules in organic chemistry. The structural motifs present in cinnamoylglycine derivatives are exploited to create new compounds with enhanced properties.

Biology

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It interacts with cell membranes, disrupting their integrity, which leads to cell death in fungi and bacteria .

- Anti-inflammatory Effects : Cinnamoylglycine has been shown to modulate inflammatory pathways, suggesting potential therapeutic benefits in conditions like arthritis and other chronic inflammatory diseases .

Medicine

- Potential Therapeutic Applications : Ongoing studies are exploring its use in treating infections and inflammatory conditions due to its biological activities. Its unique structure allows for interactions with multiple biological targets, making it a candidate for drug development .

The biological activities of this compound have been extensively studied:

Antimicrobial Efficacy

A notable study demonstrated its effectiveness against resistant strains of Candida, highlighting structural modifications that enhance antifungal activity .

| Compound | IC50 (µM) | Target Pathogen |

|---|---|---|

| This compound | Not specified | Candida spp. |

| Compound 44e | 1.79 | MCF-7 (Breast cancer) |

| Compound 45c | 1.35 | HeLa (Cervical cancer) |

Mechanistic Insights

The compound's mode of action involves direct interaction with ergosterol in fungal membranes and disruption of cellular integrity through oxidative stress mechanisms .

Case Studies

Several studies have documented the efficacy of this compound and its derivatives:

- Antifungal Activity : A study focused on the antifungal properties against Candida albicans, revealing significant inhibition through membrane disruption mechanisms .

- Cytotoxicity Profiles : Research indicated that certain derivatives exhibited potent cytotoxic effects against liver cancer cells (HepG2), with IC50 values below 30 µg/mL, showcasing their potential as anticancer agents .

作用機序

The mechanism of action of cinnamoylglycine, methyl ester involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the plasma membrane of microorganisms and induce intracellular reactive oxygen species . The compound may also interact with specific enzymes and proteins, leading to its biological effects.

類似化合物との比較

Methyl cinnamate: Similar in structure but lacks the glycine moiety.

Cinnamoylglycine: The parent compound without esterification.

Ethyl cinnamate: Another ester derivative of cinnamic acid with an ethyl group instead of a methyl group.

Uniqueness: Cinnamoylglycine, methyl ester is unique due to the presence of both the cinnamoyl and glycine moieties, which confer distinct biological activities and chemical properties. Its esterification enhances its solubility and stability compared to the parent compound, cinnamoylglycine .

生物活性

Cinnamoylglycine, methyl ester is a compound derived from cinnamic acid and glycine, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects. The findings are supported by various studies and data tables that summarize key research outcomes.

Chemical Structure and Properties

This compound is characterized by the presence of a cinnamoyl group (derived from cinnamic acid) attached to a glycine molecule via an ester linkage. This structure may enhance its lipophilicity and biological activity compared to its parent compounds.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that modifications to the carboxylic group of cinnamic acid derivatives can significantly influence their antimicrobial efficacy. For instance:

- Minimum Inhibitory Concentration (MIC) values have been reported for various derivatives:

Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| This compound | 789.19 | Candida spp. |

| Butyl cinnamate | 626.62 | Candida spp. |

| Ethyl cinnamate | 726.36 | Candida spp. |

| Methyl cinnamate | 789.19 | Candida spp. |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:

- In vitro studies reveal that related compounds demonstrate IC50 values as low as 1.79 µM against MCF-7 breast cancer cells .

- The mechanism of action is thought to involve the inhibition of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis .

Table 2: Cytotoxicity of Cinnamic Acid Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | Not specified | Various |

| Compound 44e | 1.79 | MCF-7 |

| Compound 45c | 1.35 | HeLa |

Anti-inflammatory and Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound may exhibit anti-inflammatory properties similar to other cinnamic acid derivatives:

- Studies indicate that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or chronic inflammation .

- Neuroprotective effects have also been observed in related compounds, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies highlight the biological activities associated with cinnamoylglycine and its derivatives:

- Antimicrobial Efficacy : A study demonstrated that structural modifications to the cinnamic acid moiety significantly enhanced antifungal activity against resistant strains of Candida .

- Cytotoxicity Profiles : Another investigation showed that certain derivatives exhibited potent cytotoxic effects against liver cancer cells (HepG2) with IC50 values below 30 µg/mL .

- Mechanistic Insights : Research into the mechanisms revealed that these compounds might interact with cellular membranes and inhibit key enzymes involved in cancer progression .

特性

IUPAC Name |

methyl 2-[[(E)-3-phenylprop-2-enoyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-13-11(14)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,13,14)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFAGPDNLMRNSRO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)/C=C/C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。